molecular formula C9H9ClN4S B1521621 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol CAS No. 151297-86-8

4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1521621
CAS No.: 151297-86-8
M. Wt: 240.71 g/mol
InChI Key: NZOYFJJZSJIIQF-UHFFFAOYSA-N
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Description

4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an amino group, a chlorobenzyl group, and a thiol group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like ethanol under reflux conditions.

  • Introduction of the Amino Group: : The amino group can be introduced through the reduction of a nitro precursor. For instance, 4-nitro-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol can be reduced using a reducing agent like tin(II) chloride in hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. Solvent recovery and recycling, as well as the use of catalysts to enhance reaction rates, are also common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiol group in 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

  • Reduction: : The nitro group in precursor compounds can be reduced to an amino group using reducing agents like tin(II) chloride or iron in acidic conditions.

  • Substitution: : The chlorobenzyl group can participate in nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

    Reduction: Tin(II) chloride, iron, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Disulfides.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development. Studies have demonstrated its efficacy against certain bacterial strains and cancer cell lines .

Industry

In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    4-Amino-5-(2-fluorobenzyl)-4H-1,2,4-triazole-3-thiol: Contains a fluorine atom instead of chlorine, potentially altering its chemical properties and interactions.

Uniqueness

4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the chlorobenzyl group, which can enhance its reactivity and biological activity compared to its analogs. The chlorine atom can participate in additional interactions, such as halogen bonding, which may contribute to its efficacy in various applications.

Properties

IUPAC Name

4-amino-3-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4S/c10-7-4-2-1-3-6(7)5-8-12-13-9(15)14(8)11/h1-4H,5,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOYFJJZSJIIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NNC(=S)N2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-Amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol

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